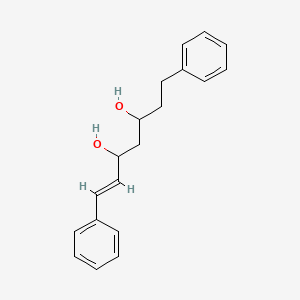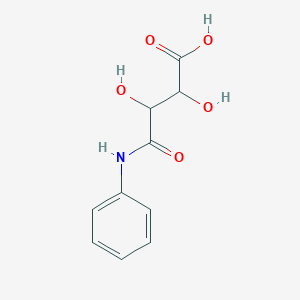
Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Symmetric dimethylarginine is a naturally occurring compound that is structurally related to L-arginine. It is formed through the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is known to interfere with nitric oxide synthesis and is considered a biomarker for various diseases, including cardiovascular and renal diseases .
準備方法
Synthetic Routes and Reaction Conditions
Symmetric dimethylarginine can be synthesized through the methylation of L-arginine using methyltransferase enzymes. The process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine . The reaction conditions typically require a buffered aqueous solution and a temperature range of 25-37°C.
Industrial Production Methods
In industrial settings, symmetric dimethylarginine is often produced using recombinant DNA technology to express the necessary methyltransferase enzymes in bacterial or yeast systems. The enzymes are then harvested and used to catalyze the methylation of L-arginine in large-scale bioreactors .
化学反応の分析
Types of Reactions
Symmetric dimethylarginine undergoes various chemical reactions, including:
Oxidation: Symmetric dimethylarginine can be oxidized to form dimethylamine and citrulline.
Reduction: Although less common, symmetric dimethylarginine can undergo reduction under specific conditions.
Substitution: Symmetric dimethylarginine can participate in substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.
Major Products
Oxidation: The major products are dimethylamine and citrulline.
Reduction: The products depend on the specific reducing agent used.
Substitution: The products vary based on the nucleophile and reaction conditions.
科学的研究の応用
Symmetric dimethylarginine has numerous applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of methylated arginine derivatives.
Biology: Symmetric dimethylarginine serves as a biomarker for kidney function and cardiovascular health.
Medicine: It is studied for its role in disease mechanisms, particularly in conditions like chronic kidney disease and cardiovascular diseases.
Industry: Symmetric dimethylarginine is used in the development of diagnostic assays and therapeutic interventions
作用機序
Symmetric dimethylarginine exerts its effects primarily by inhibiting nitric oxide synthesis. It competes with L-arginine for binding to nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various physiological processes, including vascular tone regulation and immune response .
類似化合物との比較
Similar Compounds
Asymmetric dimethylarginine: Structurally similar but differs in the position of methyl groups.
L-N-monomethyl arginine: Another methylated derivative of arginine with distinct biological effects
Uniqueness
Symmetric dimethylarginine is unique in its symmetric methylation pattern, which influences its interaction with nitric oxide synthase differently compared to asymmetric dimethylarginine. This distinction makes symmetric dimethylarginine a valuable biomarker for specific diseases and a target for therapeutic interventions .
特性
IUPAC Name |
2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


